

# Application Notes and Protocols: Cy7.5 NHS Ester Oligonucleotide Labeling

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## Compound of Interest

Compound Name: Cy7.5 NHS ester

Cat. No.: B15554537

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## Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized for labeling biological molecules, including oligonucleotides.[1][2] Its absorbance and emission maxima, approximately 788 nm and 808 nm respectively, fall within the NIR window of biological tissues, which allows for deep tissue penetration and minimal background autofluorescence.[1][3] This makes Cy7.5-labeled oligonucleotides an exceptional tool for in vivo imaging applications and other sensitive detection methods.[2][3] The N-hydroxysuccinimide (NHS) ester functional group of Cy7.5 readily reacts with primary amines to form a stable amide bond, providing a common and efficient method for covalently attaching the dye to amine-modified oligonucleotides.[1][2][4]

This document provides detailed protocols for the labeling of amino-modified oligonucleotides with **Cy7.5 NHS ester**, subsequent purification of the conjugate, and relevant quantitative data to guide researchers in their experimental design.

## Key Experimental Parameters

A summary of critical parameters for the successful labeling of oligonucleotides with **Cy7.5 NHS ester** is presented below.

Parameter	Recommended Conditions	Notes
Oligonucleotide Modification	Primary amine (e.g., Amino C6 Linker) at the 5', 3', or internal position. <a href="#">[1]</a>	The NHS ester reacts with a primary amine to form a stable amide bond.
Reaction Buffer	0.1 M Sodium Bicarbonate or Sodium Carbonate/Bicarbonate buffer. <a href="#">[5][6]</a>	Essential for maintaining the optimal pH for the reaction.
Reaction pH	8.3 - 9.0. <a href="#">[5][6][7]</a>	At this pH, the primary amine is deprotonated and highly reactive with the NHS ester.
Cy7.5 NHS Ester Solvent	Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). <a href="#">[2][5]</a>	The dye should be dissolved immediately before use due to its moisture sensitivity.
Dye:Oligonucleotide Molar Ratio	10:1 to 20:1. <a href="#">[5][8]</a>	The optimal ratio should be determined empirically for each specific oligonucleotide.
Incubation Time & Temperature	2-4 hours at room temperature or overnight at 4°C. <a href="#">[5]</a>	Protect the reaction from light to prevent photobleaching of the dye.
Purification Method	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly recommended. <a href="#">[3][5][9]</a> Other methods include ion-pair reversed-phase HPLC, gel filtration, or pH-controlled extraction. <a href="#">[9][10][11]</a>	Purification is crucial to remove unreacted free dye, which can interfere with downstream applications.

## Experimental Protocols

## Protocol 1: Labeling of Amino-Modified Oligonucleotide with Cy7.5 NHS Ester

This protocol outlines the covalent attachment of **Cy7.5 NHS ester** to an oligonucleotide containing a primary amine modification.

Materials:

- Amino-modified oligonucleotide
- **Cy7.5 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5, freshly prepared)
- Nuclease-free water
- Microcentrifuge tubes
- Vortex mixer
- Aluminum foil

Procedure:

- Oligonucleotide Preparation:
  - Resuspend the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- **Cy7.5 NHS Ester** Preparation:
  - Immediately before use, dissolve the **Cy7.5 NHS ester** in anhydrous DMSO to create a 10 mM stock solution.
- Labeling Reaction:

- In a microcentrifuge tube, combine the following:
  - 10 µL of 1 mM amino-modified oligonucleotide
  - 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)
  - 10 µL of 10 mM **Cy7.5 NHS ester** solution (this achieves a 10:1 molar ratio of dye to oligo)
- Vortex the reaction mixture gently.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Ensure the tube is protected from light by wrapping it in aluminum foil.
- Purification:
  - Proceed immediately to purification of the Cy7.5-labeled oligonucleotide using one of the methods described in Protocol 2.

## Protocol 2: Purification of Cy7.5-Labeled Oligonucleotide

Purification is a critical step to separate the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.

RP-HPLC is the recommended method for achieving high-purity labeled oligonucleotides.[\[3\]](#)[\[5\]](#)  
[\[9\]](#)

Materials:

- RP-HPLC system with a UV-Vis detector
- C18 reverse-phase column
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile

- Reaction mixture from Protocol 1

Procedure:

- Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
- Sample Injection: Inject the reaction mixture onto the column.
- Chromatographic Separation: Run a linear gradient of Mobile Phase B (e.g., 5% to 65%) over 30 minutes.
- Detection and Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~788 nm (for the Cy7.5 dye).
  - The first major peak absorbing at ~788 nm is typically the unreacted Cy7.5 dye.
  - The desired Cy7.5-labeled oligonucleotide will absorb at both 260 nm and ~788 nm and will elute later than the free dye.
  - Unlabeled oligonucleotide will absorb only at 260 nm and will elute slightly earlier than the labeled product.
- Desalting: Desalt the collected fractions containing the purified labeled oligonucleotide using a desalting column or ethanol precipitation.
- Quantification: Determine the concentration and degree of labeling of the final product.

This method is a simpler alternative to HPLC for removing free dye.[\[10\]](#)[\[11\]](#)

Materials:

- Reaction mixture from Protocol 1
- Water-saturated butanol
- Low pH buffer (e.g., pH 3.0 aqueous solution)

- Microcentrifuge

Procedure:

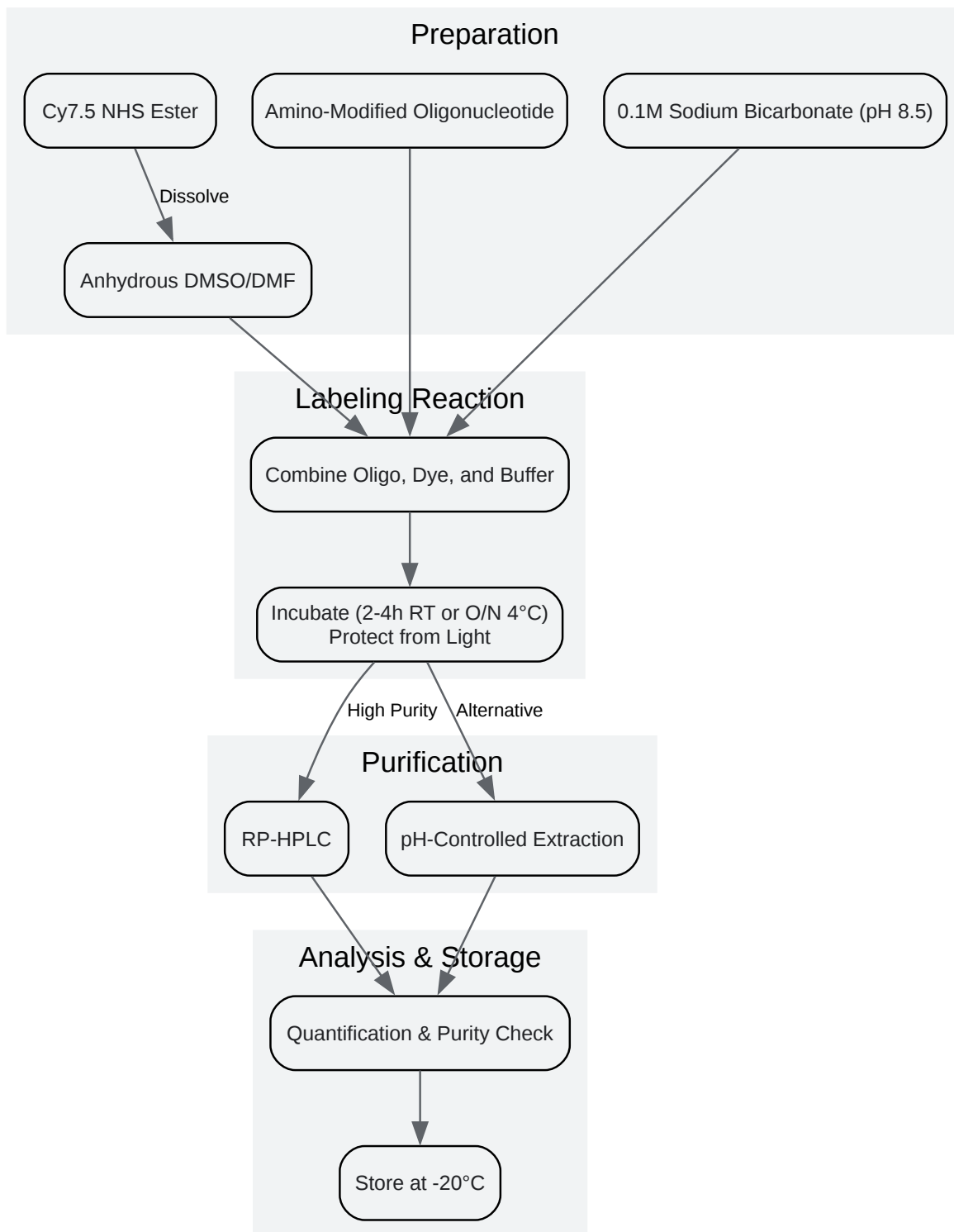
- pH Adjustment: Add the low pH buffer to the reaction mixture.
- Extraction: Add an equal volume of water-saturated butanol to the sample.
- Mixing and Separation: Vortex the mixture vigorously for 10 seconds and then centrifuge briefly (e.g., 4000 x g for 10 seconds) to separate the aqueous and butanol phases.[\[10\]](#)
- Removal of Free Dye: The unreacted, neutral Cy7.5 dye will partition into the butanol (upper) phase, while the hydrophilic, labeled oligonucleotide will remain in the aqueous (lower) phase.[\[10\]](#) Carefully remove and discard the butanol phase.
- Repeat: Repeat the extraction steps as necessary to achieve the desired purity.
- pH Neutralization: Adjust the pH of the aqueous phase back to neutral for storage or downstream applications.

## Visualization of Workflows and Applications

### Experimental Workflow

The following diagram illustrates the key steps in the **Cy7.5 NHS ester** oligonucleotide labeling procedure.

## Cy7.5 NHS Ester Oligonucleotide Labeling Workflow

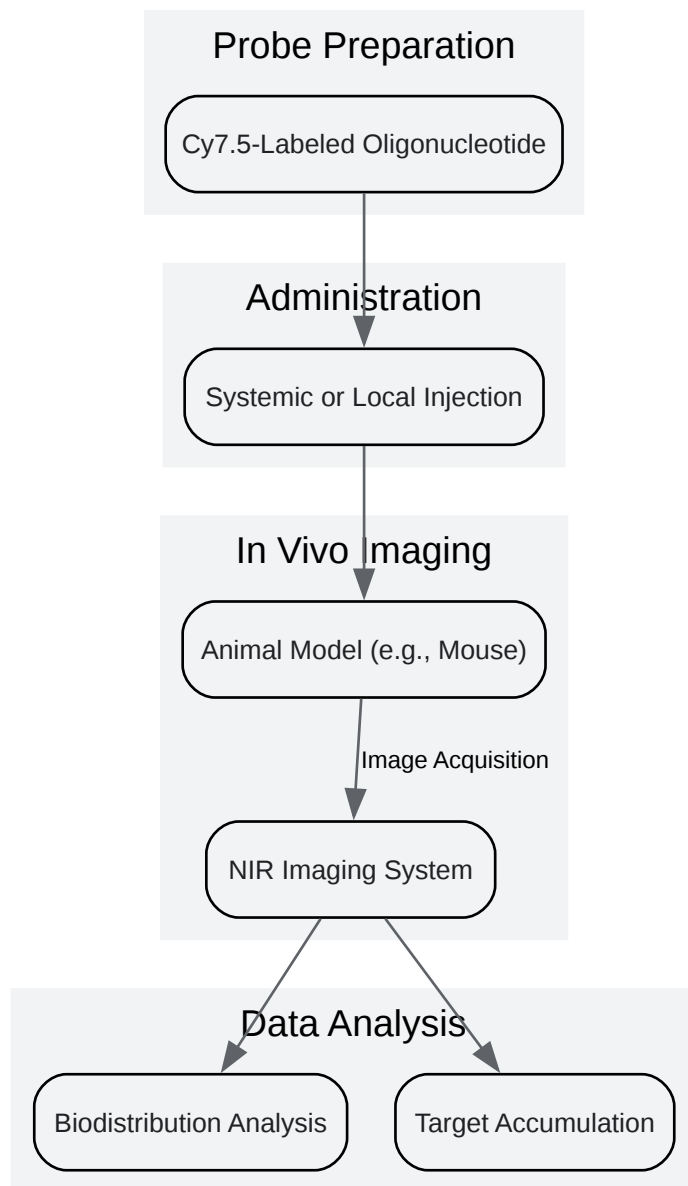
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Caption: Workflow for Cy7.5 oligonucleotide labeling.

## Application in In Vivo Imaging

Cy7.5-labeled oligonucleotides are frequently used as probes for in vivo imaging to track their biodistribution or to target specific tissues or cells. The near-infrared fluorescence of Cy7.5 allows for non-invasive imaging with deep tissue penetration.

### Application of Cy7.5-Labeled Oligonucleotides in In Vivo Imaging



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